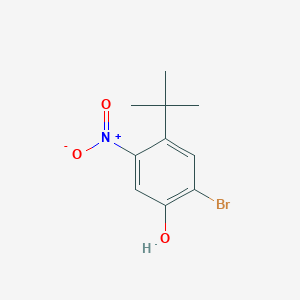

(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid

Descripción general

Descripción

“(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid” is an organic compound and a pharmaceutical intermediate. It is commonly used in organic synthesis . The compound appears as a white or light yellow solid powder at room temperature .

Synthesis Analysis

The conventional synthesis method for “this compound” involves using 9,9-dimethyl-2-bromofluorene as the starting material. A strong base, such as butyllithium, is used to remove the bromine, yielding the corresponding phenyllithium reagent. This is then reacted with the appropriate trimethyl borate or triisopropyl borate, followed by the addition of an acid to promote the 1,2-migration of boron, yielding the product .Molecular Structure Analysis

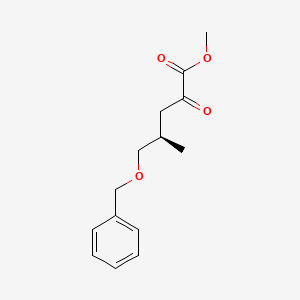

The molecular formula of “this compound” is C15H15BO2 . The compound has a molecular weight of 238.09 g/mol .Chemical Reactions Analysis

The synthesis of “this compound” involves a 1,2-migration of boron during the reaction process. In this process, the other two ester bonds also undergo corresponding hydrolysis, resulting in the formation of boronic acid .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 238.09 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a rotatable bond count of 1 . It appears as a white or light yellow solid powder at room temperature, with a melting point of 300 degrees Celsius and a density of 1.2 .Aplicaciones Científicas De Investigación

Fluorescent Chemosensors for Monosaccharides

Research has demonstrated the effectiveness of fluorene-based boronic acids in detecting monosaccharides at physiological pH. For instance, two fluorene-based boronic acids were synthesized to investigate their sensing abilities for D-monosaccharides, showing high selectivity and sensitivity for D-fructose. The compounds exhibited stability constants of 47.2 and 412.9, respectively, with one sensor showing a linear response toward D-fructose in a concentration range from 5 × 10^(-5) to 10^(-1) mol L^(-1) and a detection limit of 2 × 10^(-5) mol L^(-1) (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015). Another study developed a new boronic acid fluorescent sensor based on fluorene, which indicated a high affinity and selectivity for fructose over glucose at physiological pH (Hosseinzadeh et al., 2015).

Detection of Sugar Alcohols

Further extending the utility of fluorene-based boronic acids, a new internal charge transfer (ICT) fluorescent boronic acid sensor was reported, showcasing significant fluorescence changes upon the addition of saccharides, with high affinity and selectivity for sorbitol. The sensor provided a linear response in a concentration range from 1.0 × 10^(-5) to 6.0 × 10^(-4) mol L^(-1) with a detection limit of 7.04 × 10^(-6) mol L^(-1), underscoring its potential for detecting sugar alcohols in aqueous solutions (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).

Fluorescent Probes and Sensors Development

The role of boronic acids in the synthesis of fluorescent probes for saccharides was highlighted, demonstrating the versatility of these compounds in developing ratiometric fluorescent probes for glucose and other saccharides. This research evaluated the spectral properties of various stilbene derivatives containing the boronic acid group, exploring their implications in fluorescence probe development for saccharides detection, thus showcasing the broader applications of boronic acids in chemical sensing and biological detection (Dicesare & Lakowicz, 2001).

Safety and Hazards

Direcciones Futuras

“(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid” is a valuable intermediate in organic synthesis. It has potential applications in the synthesis of 1,2-diphenylindolizine derivatives for use in organic light-emitting diodes (OLEDs). It can also be used in the synthesis of pyrene-fluorene based chromophores for applications in photocatalysis and organic electronic devices .

Mecanismo De Acción

Target of Action

(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid is an organic synthetic and pharmaceutical chemistry intermediate

Mode of Action

Boronic acids are known to participate in classic suzuki coupling reactions to build carbon-carbon bonds, and chan-lam coupling reactions to construct carbon-oxygen or carbon-nitrogen bonds . These reactions can lead to significant changes in the structure and function of the target molecules.

Pharmacokinetics

It is known that the compound is soluble in hot ethanol but has poor solubility in water . This could potentially affect its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. suggests that its action could be influenced by the solvent environment. Additionally, the compound is known to be stable under normal temperature and pressure , suggesting that it could potentially maintain its efficacy under a variety of environmental conditions.

Propiedades

IUPAC Name |

(9,9-dimethylfluoren-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BO2/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16(17)18/h3-9,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCZGQXLXXMGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3093458.png)

![[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3093463.png)

![2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile](/img/structure/B3093493.png)

![9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde](/img/structure/B3093505.png)

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)

![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)